![molecular formula C14H13FN2O4 B2496684 3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034523-56-1](/img/structure/B2496684.png)
3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of compounds structurally similar to 3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, such as oxazolidines and azetidines, often involves the strategic manipulation of amino acids or their derivatives. For instance, the synthesis of oxazolidine-2,4-diones can be achieved through a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, offering a novel and convenient route for the production of various oxazolidine-2,4-diones under mild, transition-metal-free conditions (Zhang et al., 2015).
Scientific Research Applications
Antibacterial Applications
The study by Frigola et al. (1995) explores a series of chiral azetidinylquinolones and their antibacterial activity. The absolute stereochemistry at the azetidine and the oxazine rings is critical for enhanced in vitro activity and oral efficacy. This research highlights the compound's potential in creating potent antibacterial agents with a focus on structural configuration for maximum efficacy (Frigola et al., 1995).
Anticancer Agents
Penthala et al. (2011) synthesized novel substituted imidazolidin-2,4-diones evaluated for in vitro cytotoxicity against a panel of human tumor cell lines, identifying lead compounds for antitumor activity. This research indicates the compound's relevance in designing new anticancer therapies (Penthala et al., 2011).
Agricultural Fungicides
The discovery and optimization of Famoxadone, a new class of oxazolidinone fungicides, demonstrate excellent control of plant pathogens. This application showcases the compound's versatility in addressing critical agricultural challenges (Sternberg et al., 2001).
Synthesis and Pharmaceutical Applications
Greco et al. (2014) detail a novel synthesis approach for the antibiotic Linezolid, utilizing an oxazolidine-2,4-dione intermediate. This method represents a significant advancement in the efficient production of pharmaceuticals (Greco et al., 2014).
Antimicrobial Activity
Research by Desai et al. (2013) on fluorobenzamides containing thiazole and thiazolidine showcases promising antimicrobial analogs. The presence of a fluorine atom enhances antimicrobial activity, underscoring the importance of halogenation in drug design (Desai et al., 2013).
properties
IUPAC Name |
3-[[1-(2-fluorobenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4/c15-11-4-2-1-3-10(11)13(19)16-5-9(6-16)7-17-12(18)8-21-14(17)20/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFFBKAUDNUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2F)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-Fluorobenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione |
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